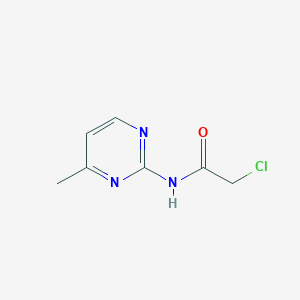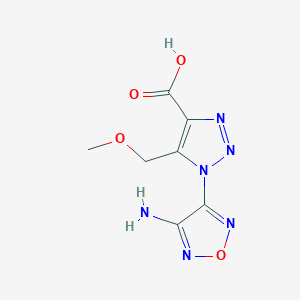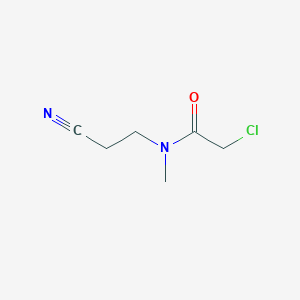
2-chloro-N-(2-cyanoethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide, also known as Chloroethanemethylacetamide, is a versatile organic compound widely used in a variety of laboratory experiments and scientific research. It is a white crystalline solid with a low melting point and a relatively low boiling point. It is soluble in most organic solvents, including water, and is relatively stable in air. It is used as a reagent in organic synthesis, as a catalyst, and in a variety of other scientific applications.
Aplicaciones Científicas De Investigación
Biochemistry: Protein Kinase C Inhibition
Summary of Application
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide is a potent and selective inhibitor of the protein kinase C (PKC) . PKC protein kinases are enzymes that regulate the activity of cells in response to stimuli .
Methods of Application
The compound can act as a noncompetitive inhibitor by binding to a site on the enzyme that is different from the ATP binding site . The exact methods of application or experimental procedures would depend on the specific context of the research, including the type of cells being studied and the desired outcomes.
Results or Outcomes
2-Chloro-N-(2-cyanoethyl)-N-methylacetamide has been shown to be effective against some viruses and tumor cells, but not against bacteria . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus . This compound is also used for treatment of abdominal infections, hepatitis, pancreatitis, mesenteric adenitis, and animals with cancer .
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKFUMRPYMVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368391 |
Source


|
| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
CAS RN |
26530-30-3 |
Source


|
| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

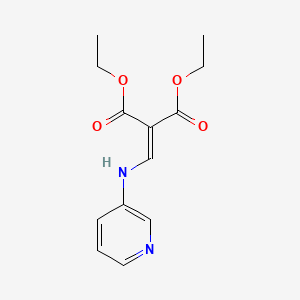


![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

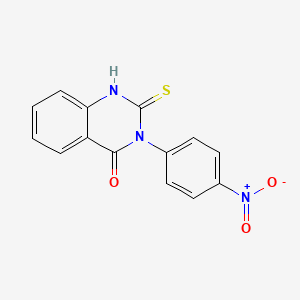
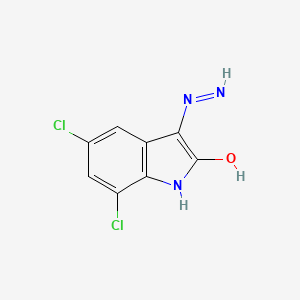

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
